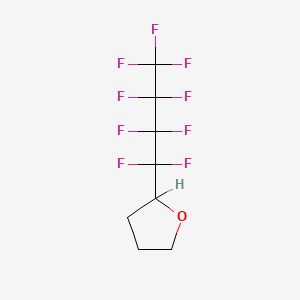
Perfluorobutyltetrahydrofuran
Übersicht
Beschreibung
Perfluorobutyltetrahydrofuran is a chemical compound with the molecular formula C8H7F9O . It is a type of perfluorocarbon, which are hydrocarbons where the hydrogen atoms have been replaced with fluorine . These compounds are known for their capacity to dissolve large volumes of gas .
Molecular Structure Analysis
The molecular structure of Perfluorobutyltetrahydrofuran consists of 8 carbon atoms, 7 hydrogen atoms, 9 fluorine atoms, and 1 oxygen atom . The average mass is 290.126 Da and the monoisotopic mass is 290.035309 Da .Chemical Reactions Analysis
While specific chemical reactions involving Perfluorobutyltetrahydrofuran are not detailed in the available resources, perfluorocarbons in general are known for their chemical inertness . They have been used as reaction media for various kinds of reactions such as oxidation and bromination .Physical And Chemical Properties Analysis
Perfluorobutyltetrahydrofuran is a type of perfluorocarbon, which are known for their unique physical properties that make them useful as reaction media . They are immiscible with many common organic solvents, making them suitable for the formation of biphasic systems .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Perfluorotetrahydrofuran (PFTHF) , a closely related compound to Perfluorobutyltetrahydrofuran, has seen significant progress in synthesis methods like electrochemical fluorination. This advancement indicates its growing use in various fields (Zhang, 2006).
Environmental and Ecological Studies
- Polyfluorinated Compounds (PFCs) , which include substances like Perfluorobutyltetrahydrofuran, are subjects of global environmental concerns due to their ubiquity and potential toxicity. Their persistence in the environment and in biological systems has raised significant interest and concern (Lindstrom, Strynar, & Libelo, 2011).
- Microbial Degradation Studies : Investigations into the environmental biodegradability of polyfluoroalkyl chemicals, including Perfluorobutyltetrahydrofuran, have been conducted to understand their fate and impact in ecosystems (Liu & Mejia Avendaño, 2013).
- Global Surveys : Perfluorinated acids, a category encompassing compounds like Perfluorobutyltetrahydrofuran, have been detected in various marine environments worldwide, indicating their widespread presence and potential ecological impacts (Yamashita et al., 2005).
Biomedical Research
- Dual Contrast Nanoconstructs : Research involving Perfluorobutyltetrahydrofuran in the development of dual contrast nanoconstructs for enhanced photoacoustic and ultrasound imaging has been explored. This application highlights its potential use in advanced medical imaging technologies (Hannah et al., 2014).
Industrial and Technological Applications
- Perfluorinated Membranes : Perfluorobutyltetrahydrofuran has been studied in the context of perfluorosulfonic acid membranes, which are used in technologies like fuel cells. These membranes act as proton transport mediums and separators, indicating the compound's utility in energy technologies (Eisman, 1990).
Eigenschaften
IUPAC Name |
2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F9O/c9-5(10,4-2-1-3-18-4)6(11,12)7(13,14)8(15,16)17/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFUEPJVIFJOOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276353 | |
| Record name | Perfluorobutyltetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorobutyltetrahydrofuran | |
CAS RN |
26446-59-3, 25962-44-1 | |
| Record name | Perfluorobutyl tetrahydrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorobutyltetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



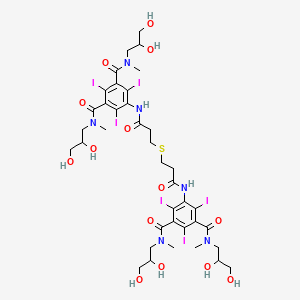
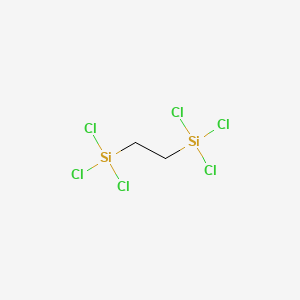
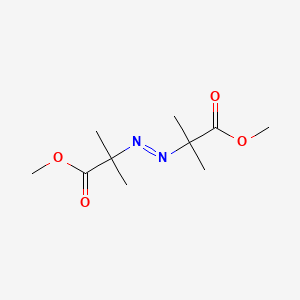

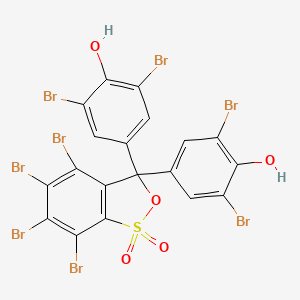
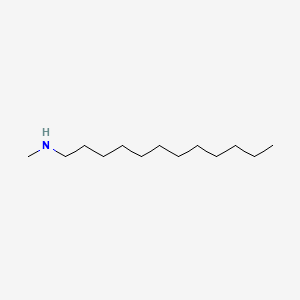



![2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide](/img/structure/B1205237.png)
![2-imino-N,8-dimethyl-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide](/img/structure/B1205238.png)


